Product packaging for [125I]Abopx(Cat. No.:)

[125I]Abopx

Cat. No.: B10771158
M. Wt: 573.4 g/mol
InChI Key: DKJMGIXWGPEEFF-XXFZXMJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[125I]Abopx is a radioiodinated analogue of Abopx, specifically designed for high-sensitivity in vitro research applications. This compound acts as a highly specific radioligand for binding and kinetic studies targeting Transthyretin (TTR), a protein implicated in amyloid transthyretin (ATTR) amyloidosis. Its primary research value lies in its ability to facilitate detailed investigations into TTR tetramer stability, the binding affinity of potential TTR stabilizers, and the underlying mechanisms of amyloid fibril formation. The incorporation of the iodine-125 radioisotope provides a powerful tool for quantitative analysis using techniques such as radiometric binding assays, scintillation proximity assays (SPA), and autoradiography, enabling precise measurement of binding constants (Kd, Ki) and kinetic parameters. This compound is characterized by its high specific activity and radiopurity, ensuring reliable and sensitive detection in complex biological matrices. It is an indispensable reagent for researchers in the fields of neurodegenerative diseases, protein misfolding disorders, and drug discovery, particularly for screening and characterizing novel therapeutic compounds aimed at treating ATTR amyloidosis by stabilizing the native TTR tetramer and preventing its dissociation into pathogenic monomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22IN5O5 B10771158 [125I]Abopx

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22IN5O5

Molecular Weight

573.4 g/mol

IUPAC Name

2-[4-[3-[(4-amino-3-(125I)iodanylphenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid

InChI

InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31)/i24-2

InChI Key

DKJMGIXWGPEEFF-XXFZXMJFSA-N

Isomeric SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)[125I]

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I

Origin of Product

United States

Compound Class and Structural Features As a Xanthine Derivative

[125I]Abopx, chemically known as [125I]3-amino-4-iodobenzyl-8-phenyl-(4-oxyacetic acid)-1-propylxanthine, is a derivative of xanthine (B1682287). Xanthines are a class of alkaloids characterized by a fused ring system composed of a pyrimidinedione and an imidazole ring. The core xanthine structure of this compound is extensively modified with several key functional groups that determine its binding characteristics to adenosine (B11128) receptors.

The structural features of this compound include:

A propyl group at the 1-position: The elongation of alkyl groups at the 1 and 3 positions of the xanthine core has been shown to enhance affinity for adenosine receptors.

A phenyl group at the 8-position: This large aromatic substituent is a common feature in many potent adenosine receptor antagonists.

An oxyacetic acid moiety attached to the 8-phenyl group: This acidic group can influence the solubility and binding interactions of the molecule.

A 3-amino-4-iodobenzyl group: This substituent is particularly significant as it contains the radioactive iodine-125 (B85253) isotope, which allows for the detection and quantification of the radioligand in binding assays. The position of the iodine and amino groups on the benzyl (B1604629) ring is crucial for its receptor interaction.

These structural modifications collectively contribute to the pharmacological profile of this compound as a radioligand for adenosine receptors.

Initial Discovery and Application As a Radioligand

Radiochemical Synthesis Protocols

The synthesis of this compound involves the incorporation of the radioactive iodine-125 (B85253) isotope into a precursor molecule. The choice of method is critical for achieving high radiochemical yield and specific activity.

Precursor Compounds and Iodination Reactions (e.g., Chloramine-T Method)

The radiosynthesis of this compound is typically achieved through an electrophilic radioiodination reaction on a suitable precursor. A common and effective method for this transformation is the Chloramine-T method. In this procedure, Chloramine-T acts as an oxidizing agent, converting the [125I]iodide into a more reactive electrophilic species, which then substitutes onto an activated position of the precursor molecule.

The general reaction scheme involves the following steps:

The precursor compound is dissolved in an appropriate solvent, often a buffer solution to maintain an optimal pH.

Sodium [125I]iodide is added to the precursor solution.

A freshly prepared solution of Chloramine-T is introduced to initiate the iodination reaction.

The reaction is allowed to proceed for a short period, typically a few minutes, at room temperature.

The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite, which neutralizes any unreacted Chloramine-T and excess reactive iodine.

Optimization of Radiochemical Yield and Specific Activity

Achieving a high radiochemical yield and specific activity is crucial for the utility of this compound. Several parameters of the Chloramine-T method can be optimized to maximize these outcomes. The concentration of the precursor, the amount of Chloramine-T, the reaction time, and the pH of the reaction mixture are all critical variables that require careful tuning.

For instance, increasing the concentration of the precursor can lead to a higher radiochemical yield, but an excess may complicate the purification process. Similarly, while a sufficient amount of Chloramine-T is necessary for the oxidation of iodide, excessive amounts can lead to the formation of undesirable byproducts and potential degradation of the precursor or product. Reaction time is also a key factor; prolonged reaction times may not necessarily increase the yield and could contribute to the degradation of the radiolabeled product.

The optimization of these parameters is often performed systematically to identify the ideal conditions for the radiosynthesis of this compound. The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is maximized by using high-quality, high-purity [125I]iodide and minimizing the presence of any non-radioactive iodine.

Radiochemical Purity Assessment

Ensuring the radiochemical purity of this compound is essential for its use in any application. This involves the separation and quantification of the desired radiolabeled product from any unreacted [125I]iodide and other radiochemical impurities.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification and analysis of radiolabeled compounds like this compound. This technique offers high resolution and allows for the efficient separation of the product from the reaction mixture.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for this purpose. In this setup, a non-polar stationary phase is used in the column, and a polar mobile phase is used to elute the components of the mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and gradient, a baseline separation of this compound from its precursor and any impurities can be achieved.

The HPLC system is typically equipped with both a UV detector and a radioactivity detector. The UV detector allows for the identification of the non-radioactive components of the mixture, such as the precursor, while the radioactivity detector specifically detects the radiolabeled species, enabling the collection of the pure this compound fraction.

Table 1: Illustrative HPLC Parameters for this compound Purification

ParameterCondition
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Linear gradient from 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and Radioactivity Detector

This table represents a typical set of starting conditions that would be optimized for the specific separation of this compound.

Methods for Purity Determination and Impurity Profiling

Once the this compound has been purified by HPLC, its radiochemical purity must be determined. This is accomplished by injecting an aliquot of the purified fraction back onto the HPLC system and analyzing the resulting radiochromatogram. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the this compound peak. A radiochemical purity of >95% is generally considered acceptable for most applications.

Impurity profiling involves the identification and quantification of any radiochemical impurities present in the final product. These impurities could include unreacted [125I]iodide or byproducts of the labeling reaction. The HPLC analysis provides a detailed profile of these impurities, which is crucial for quality control.

Radiostability Evaluation

Radiostability is a critical quality attribute of any radiolabeled compound. It refers to the stability of the compound over time as a result of the effects of its own radiation (autoradiolysis) and chemical decomposition. The evaluation of the radiostability of this compound is necessary to establish its shelf-life and appropriate storage conditions.

To assess radiostability, the purified this compound is stored under defined conditions (e.g., at 4°C or -20°C, in the presence or absence of stabilizers). Aliquots are then taken at various time points and analyzed by HPLC to determine the radiochemical purity. A decrease in radiochemical purity over time indicates decomposition of the radiotracer.

Table 2: Example Radiostability Data for this compound

Time (days)Radiochemical Purity (%) at 4°CRadiochemical Purity (%) at -20°C
0 >99>99
7 9798
14 9496
28 8993

This table provides a hypothetical representation of radiostability data, which would need to be determined experimentally for this compound.

The results of the radiostability studies are used to define the expiration date of the radiotracer and to recommend the optimal storage conditions to minimize degradation.

Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound" within the public domain. Consequently, it is not possible to provide an article detailing its radiosynthesis, quality control methodologies, radiochemical integrity over time, or the identification of its radiolytic degradation products as requested.

The performed searches for "this compound radiosynthesis," "this compound quality control," "this compound radiochemical stability," "this compound radiolysis," "synthesis and evaluation of this compound," "radiolabeling of Abopx with iodine-125," "stability and degradation of this compound," and "quality control of the radioligand this compound" did not yield any relevant results pertaining to this specific compound.

General methodologies for the radiosynthesis of iodine-125 labeled compounds, such as the use of Chloramine-T or Iodogen as oxidizing agents and purification techniques like high-performance liquid chromatography (HPLC), are well-documented in the scientific literature for other radiopharmaceuticals. Similarly, the assessment of radiochemical purity and stability over time are standard procedures in the development of any radioligand. However, without specific studies on "this compound," any discussion on these aspects would be generic and not adhere to the user's request for information solely on this compound.

Therefore, the requested article with the specified detailed outline and data tables cannot be generated due to the absence of available research and data on "this compound."

Receptor Binding Affinity and Specificity Studies

The affinity and specificity of this compound for adenosine receptors have been investigated primarily through receptor binding assays in recombinant cell lines. These studies are fundamental in determining the interaction of this radioligand with its target receptors.

Saturation Binding Assays in Recombinant Cell Lines (e.g., HEK-293, CHO cells expressing A2B, A3, A1, A2A receptors)

Saturation binding assays are conducted to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radioligand for its receptor. While this compound has been employed as a radioligand in binding studies, specific Kd and Bmax values from saturation binding assays in recombinant cell lines expressing the various adenosine receptor subtypes were not available in the reviewed scientific literature.

The dissociation constant (Kd) is a measure of the affinity of a radioligand for its receptor. A lower Kd value indicates a higher binding affinity. Detailed saturation binding studies to determine the specific Kd of this compound for A2B, A3, A1, and A2A receptors were not found in the available literature.

The Bmax value represents the maximum number of binding sites for a radioligand in a given preparation. This parameter provides a quantitative measure of receptor density. Specific Bmax values for this compound binding to recombinant A2B, A3, A1, and A2A receptors were not identified in the reviewed sources.

Competitive Radioligand Binding Assays

Competitive binding assays are instrumental in determining the affinity of unlabeled compounds for a receptor by measuring their ability to displace a labeled radioligand, such as this compound. These assays have been successfully used to characterize the interaction of various known agonists and antagonists with the A2B adenosine receptor.

Studies have utilized this compound in competition binding assays with a range of standard adenosine receptor ligands. For instance, competition for this compound binding in membranes of stably transfected HEK-293 cells expressing the human A2B adenosine receptor has been demonstrated with various xanthine (B1682287) derivatives. researchgate.net The non-selective adenosine receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) has also been used in competition assays with this compound in HEK cells expressing the human A2B receptor. guidetopharmacology.org Furthermore, the A2A selective antagonist ZM-241385 has been evaluated for its affinity at the A2B receptor using this compound. oup.com

The inhibition constant (Ki) reflects the affinity of a competing unlabeled ligand for a receptor. It is a critical parameter for characterizing the potency of new chemical entities. Through competitive binding assays with this compound, Ki values for several compounds at the human A2B adenosine receptor have been determined.

CompoundReceptorCell LineKi Value (nM)Reference
ZM-241385Human Adenosine A2B ReceptorTransfected Cells33 ± 10 oup.com
NECAHuman Adenosine A2B ReceptorHEK cells884 guidetopharmacology.org

Equilibrium Binding AnalysisData on the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) for this compound are not available in the search results.

G Protein Coupling and Signal Transduction Pathways

As an antagonist, [¹²⁵I]Abopx is primarily used to label and quantify adenosine receptors, thereby facilitating the study of the signal transduction pathways initiated by these receptors upon activation by agonists. Adenosine receptors are classic GPCRs that couple to heterotrimeric G proteins to regulate downstream effectors. The A₂B receptor subtype typically couples to Gₛ proteins to stimulate cellular signaling, whereas the A₃ receptor subtype couples to Gᵢ proteins to inhibit these pathways nih.gov.

The modulation of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP), is a hallmark of adenosine receptor signaling. The A₂B receptor, being Gₛ-coupled, enhances adenylyl cyclase activity, leading to an increase in intracellular cAMP levels nih.gov. Conversely, the A₃ receptor is coupled to Gᵢ proteins, and its activation by agonists results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP accumulation acs.orgresearchgate.net.

[¹²⁵I]Abopx has been instrumental in studies characterizing these opposing effects. As a competitive antagonist, it is used in functional assays to block the effects of agonists on cAMP levels. For instance, in Chinese hamster ovary (CHO) cells stably transfected with the sheep A₃ adenosine receptor, agonists were shown to reduce forskolin-stimulated cAMP accumulation, an effect that was blocked by xanthine antagonists researchgate.net. Similarly, studies on the human A₃ receptor demonstrated that agonists inhibited forskolin-stimulated cAMP accumulation, and the dose-response curves for this inhibition were right-shifted in the presence of antagonists like I-ABOPX, confirming competitive antagonism at the receptor level acs.orgresearchgate.net.

These assays are fundamental for determining the potency and efficacy of various adenosine receptor ligands and for understanding the direct link between receptor occupancy and the modulation of this key signaling pathway.

Conceptually, beyond the regulation of adenylyl cyclase, GPCRs like the A₂B and A₃ adenosine receptors can influence a multitude of other intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, of which extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components. Activation of GPCRs can lead to ERK1/2 phosphorylation through various mechanisms, involving G protein βγ subunits, receptor tyrosine kinase transactivation, and β-arrestin-mediated signaling.

For instance, Gᵢ-coupled receptors can activate ERK1/2 pathways through the release of Gβγ subunits, which can initiate a signaling cascade involving Src kinase and the epidermal growth factor receptor (EGFR). Gₛ-coupled receptors can also modulate ERK activity, sometimes through cAMP-dependent protein kinase A (PKA). While the A₂B and A₃ receptors are known to modulate these pathways, specific studies utilizing [¹²⁵I]Abopx to directly investigate its effect on downstream ERK1/2 signaling were not identified in the reviewed literature. Such studies would conceptually involve using [¹²⁵I]Abopx as an antagonist to block agonist-induced ERK1/2 phosphorylation, thereby confirming that the observed effect is mediated through the specific adenosine receptor subtype.

Molecular Modeling and Docking Studies (Conceptual)

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand and its receptor at an atomic level. For a ligand like Abopx, these studies could provide significant insights into its binding mechanism to the A₂B and A₃ adenosine receptors.

A conceptual docking study would involve:

Homology Modeling: Creating a three-dimensional structure of the human A₂B or A₃ receptor based on the crystal structures of related GPCRs.

Ligand Preparation: Building a 3D model of the Abopx molecule and optimizing its geometry.

Docking Simulation: Placing the Abopx molecule into the predicted orthosteric binding pocket of the receptor model. Docking algorithms would then explore various possible conformations and orientations of the ligand within the binding site to find the most energetically favorable pose.

Analysis: The resulting models would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between Abopx and specific amino acid residues in the receptor's binding site.

Such studies could help explain the observed affinity and selectivity of Abopx for different adenosine receptor subtypes and guide the rational design of new, more potent, and selective ligands. Currently, specific molecular modeling and docking studies for [¹²⁵I]Abopx are not prominently featured in the scientific literature.

Receptor Expression and Localization Studies (e.g., Membrane Preparations, Transfected Cells)

[¹²⁵I]Abopx is extensively used as a radioligand to study the expression and density of adenosine receptors in various biological preparations. Its high specific activity allows for the sensitive detection and quantification of A₂B and A₃ receptors in membranes isolated from tissues and in genetically modified cell lines that express these receptors.

Radioligand binding studies with [¹²⁵I]Abopx have been performed on membranes from CHO and human embryonic kidney 293 (HEK-293) cells stably transfected with recombinant human A₂B or A₃ receptors nih.govd-nb.infoscispace.comebi.ac.uk. These experiments are crucial for determining the binding characteristics of the receptor, including its affinity for the radioligand (Kᵢ or Kₔ) and the total number of binding sites (Bₘₐₓ) in a given preparation. For example, [¹²⁵I]Abopx was used in competition binding assays to characterize human A₂B receptors expressed in CHO cells ebi.ac.uk. It has also been used to screen for novel A₃ receptor antagonists acs.org.

While it has been described as a low-affinity, non-selective antagonist for A₂B receptors nih.govd-nb.infonih.gov, it is also reported to be a potent antagonist for the A₃ receptor with high affinity researchgate.netprobechem.com. This highlights its utility in characterizing different receptor subtypes, depending on the experimental context.

Binding Characteristics of [¹²⁵I]Abopx and Related Ligands at Adenosine Receptors
Receptor SubtypePreparationLigandBinding Parameter (Kᵢ/Kₔ)Reference
Human A₃Transfected CellsI-ABOPX19 nM (Kᵢ) probechem.com
Ovine A₃Transfected CellsI-ABOPX3 nM (Kᵢ) researchgate.netprobechem.com
Human A₂BHEK-293 Membranes[¹²⁵I]AbopxUsed for competition assays acs.org
Human A₂BCHO Membranes[¹²⁵I]AbopxUsed for competition assays ebi.ac.uk

Comparison of Affinity and Selectivity Profiles with Other [125I]- and [3H]-Labeled Ligands

This compound (3-(3,4-aminobenzyl)-8-(4-oxyacetate)phenyl-1-propyl-xanthine) has been utilized as a radioligand, particularly in the study of A2B adenosine receptors. However, it is generally described as possessing moderate affinity and limited selectivity when compared to more recently developed ligands.

In studies involving human A2B receptors (hA2BR), this compound has demonstrated a moderate affinity, with reported dissociation constants (KD) around 37 nM nih.gov. In competition binding assays using membranes from HEK-293 cells expressing A2B receptors, Ki values for congeners studied with this compound (a closely related nomenclature) were found to be approximately 10 to 100 nM nih.gov. This places it in the category of moderate-affinity ligands for this subtype.

In contrast, ligands such as [3H]MRS 1754 emerged as the first reported A2B-selective antagonist radioligand, exhibiting a significantly higher affinity with a KD value of 1.1 nM for hA2BR, and demonstrating selectivity greater than 70-fold over other adenosine receptor subtypes nih.govnih.gov. Similarly, [3H]OSIP339391 and [3H]MRE-2029-F20 were later developed as high-affinity and selective radioligands for A2B receptors nih.gov.

Other commonly used radioligands for different adenosine receptor subtypes include:

[3H]DPCPX: While a selective A1 receptor antagonist with high affinity, it has been described as a low-affinity and non-selective antagonist for A2B receptors nih.govd-nb.infosigmaaldrich.com. At sheep A3 receptors, [3H]DPCPX showed a Ki of 750 nM, indicating low potency in that context pnas.org.

[125I]ABA: This radioligand has been primarily used for the A1 adenosine receptor nih.gov. It was also noted as an agonist in studies of sheep A3 receptors pnas.org.

[125I]ZM-241385: This radioiodinated compound is recognized as a radioligand for the A2A adenosine receptor nih.gov. For the A2B receptor, it, like [3H]DPCPX, has been characterized as a low-affinity and non-selective antagonist nih.govd-nb.info.

Notably, in studies on sheep A3 receptors, this compound demonstrated a Ki of 18 nM, exhibiting a higher potency compared to [3H]DPCPX (Ki = 750 nM) and other xanthine derivatives, suggesting some degree of selectivity in that specific instance pnas.org.

Table 1: Comparative Affinity Data for Adenosine Receptor Radioligands

RadioligandReceptor SubtypeAffinity (nM)Notes
This compoundA2B (human)~10-100Ki values for congeners; described as moderate affinity (Kd=37 nM) nih.govnih.gov
This compoundA3 (sheep)18Ki value; potent antagonist in this context pnas.org
[3H]MRS 1754A2B (human)1.1Kd value; high affinity and selective A2B antagonist nih.govnih.gov
[3H]DPCPXA2BLowLow-affinity and non-selective antagonist nih.govd-nb.info
[3H]DPCPXA1HighSelective A1 antagonist sigmaaldrich.com
[3H]DPCPXA3 (sheep)750Ki value; low potency pnas.org
[125I]ABAA1N/APrimarily used as A1 radioligand nih.gov; noted as agonist at A3 pnas.org
[125I]ZM-241385A2AN/APrimarily used as A2A radioligand nih.gov; low-affinity/non-selective for A2B nih.govd-nb.info

Advantages and Limitations of this compound in Specific Research Contexts

The utility of this compound in research is defined by its advantages and limitations:

Advantages:

Early Characterization Tool: this compound served as an available radioligand for the pharmacological characterization of adenosine receptors, particularly the A2B subtype, during a period when highly selective and high-affinity probes were less common nih.govd-nb.info.

Improved Specific Radioactivity: Compared to some earlier tritiated ligands, this compound offered higher specific radioactivity, which can be advantageous in binding assays nih.gov.

Demonstrated Binding: It showed high specific binding in cell lines overexpressing the human A2B receptor, facilitating initial binding studies nih.gov.

Part of a Suite: Its development and use as an [125I]-labeled ligand contributed to a broader effort to establish radioligands for all four adenosine receptor subtypes nih.gov.

Limitations:

Low Affinity and Non-Selectivity: The primary limitation of this compound is its relatively low affinity and lack of selectivity, especially for the A2B receptor nih.govd-nb.info. This can lead to a rapid dissociation rate from the receptor nih.gov.

Limited Utility in Native Systems: Its non-selective nature hampers its application in native tissues where multiple adenosine receptor subtypes are often co-expressed, making it difficult to attribute binding solely to the target receptor nih.gov.

Superseded by Advanced Ligands: The scientific community has since developed superior radioligands with significantly higher affinity and subtype selectivity, rendering this compound less preferred for detailed pharmacological investigations nih.govnih.gov.

Evolution of Adenosine Receptor Radioligands and the Role of this compound in this Progression

The field of adenosine receptor research has witnessed a substantial evolution in the development of molecular probes. Initially, research relied on less selective and lower-affinity ligands, including classical xanthines tandfonline.comresearchgate.net. This compound, alongside other radioiodinated and tritiated compounds like [3H]DPCPX and [3H]ZM 241385, represented an earlier generation of radioligands that facilitated the initial characterization of adenosine receptors, particularly the less understood A2B subtype nih.govnih.govd-nb.info.

These early probes were instrumental in establishing the existence and basic pharmacology of AR subtypes, but their inherent limitations in affinity and selectivity highlighted the need for more refined tools. This demand spurred the development of a new wave of highly selective radioligands, such as [3H]MRS 1754, [3H]OSIP339391, and [3H]MRE-2029-F20 for A2B receptors, and various other selective ligands for A1, A2A, and A3 subtypes nih.govnih.gov. More recently, the development of positron emission tomography (PET) tracers has further advanced in vivo imaging capabilities mdpi.com.

In this progression, this compound played a significant role. While it may now be considered an older tool, its availability and use enabled crucial early studies. By demonstrating the challenges associated with non-selective and moderate-affinity ligands, it underscored the critical need for developing more precise molecular probes, thereby driving innovation and contributing to the sophisticated toolkit available to researchers today.

Compound List:

this compound

[3H]MRS 1754

[3H]DPCPX

[125I]ABA

[125I]ZM-241385

[3H]CPX

[3H]OSIP339391

[3H]MRE-2029-F20

[125I]I-ABOPX

[125I]ZM 241685

[125I]AB-MECA

[3H]NECA

[125I]I-APNEA

[125I]I-AB-MECA

[3H]PSB-11

[3H]MRE-3008-F20

Comparative Analysis with Other Adenosine Receptor Radioligands

Investigating Adenosine (B11128) A2B Receptors in Neurological Conditions

The A2B adenosine receptor is typically activated under conditions of high adenosine concentration, such as during ischemia or inflammation. encyclopedia.pub Research suggests that A2B receptors are involved in modulating neuroinflammation, synaptic transmission, and the response to brain injury. neurolaunch.comresearchgate.net Radioligands like [125I]Abopx, when used in carefully controlled experiments, can help to elucidate the changes in A2B receptor expression and distribution in models of stroke, traumatic brain injury, and neurodegenerative diseases.

Conclusion

[125I]Abopx is a radioiodinated xanthine (B1682287) derivative that has contributed to the study of adenosine (B11128) receptors. Its primary utility lies in its ability to bind to these receptors, allowing for their detection and characterization in vitro and in vivo. A significant limitation of this compound is its non-selective binding profile, which complicates the interpretation of experimental results. Nevertheless, in the context of appropriate experimental designs, it has served as a valuable probe, particularly in the initial exploration of the less-understood A2B adenosine receptor. The continued development of highly selective radioligands remains a key goal in the field to more precisely unravel the distinct roles of each adenosine receptor subtype in brain function and disease.

Q & A

Q. What ethical considerations apply to human trials involving this compound?

  • Guidelines :
  • Obtain approval from institutional review boards (IRB) and radiation safety committees.
  • Document informed consent, emphasizing risks of radiation exposure.
  • Adhere to GDPR or HIPAA for data anonymization and storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.